N-{2-[(1-{[4-(dimethylsulfamoyl)phenyl]carbonyl}-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide
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Overview
Description
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a benzoic acid derivative with a tetrahydroquinoline moiety
Preparation Methods
The synthesis of N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Benzoic Acid Derivative: The benzoic acid derivative is introduced through an acylation reaction, where the tetrahydroquinoline core is reacted with 4-(dimethylsulfamoyl)benzoyl chloride.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with ethyl acetate under basic conditions to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE can be compared with other similar compounds, such as:
N-[4-(Dimethylsulfamoyl)phenyl]acetamide: This compound shares the dimethylsulfamoyl group but lacks the tetrahydroquinoline moiety, making it less complex and potentially less versatile.
Quinoline Derivatives: These compounds have a similar core structure but may lack the specific functional groups present in N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE, affecting their reactivity and applications.
The uniqueness of N-[2-({1-[4-(DIMETHYLSULFAMOYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLIN-8-YL}OXY)ETHYL]ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O5S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-[[1-[4-(dimethylsulfamoyl)benzoyl]-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide |
InChI |
InChI=1S/C22H27N3O5S/c1-16(26)23-13-15-30-20-8-4-6-17-7-5-14-25(21(17)20)22(27)18-9-11-19(12-10-18)31(28,29)24(2)3/h4,6,8-12H,5,7,13-15H2,1-3H3,(H,23,26) |
InChI Key |
YDHNDOREAKFASK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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